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molecular formula C9H7NO3 B084911 2-methyl-5-nitro-1-benzofuran CAS No. 14146-09-9

2-methyl-5-nitro-1-benzofuran

Cat. No. B084911
M. Wt: 177.16 g/mol
InChI Key: GDQWGORSGRIJCV-UHFFFAOYSA-N
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Patent
US06297233B1

Procedure details

To a 35° C. mixture of 50 g of 2-methyl-5-nitrobenzofuran, ethanol (250 mL), THF (250 mL) and wet 10% Pd/C (4 g) was added ammonium formate (53.4 g, 0.85 mol) over 50 min. After an additional 4 h, the reaction was cooled to room temperature and filtered through Celite. The filtrate was concentrated and the residue was taken up in methyl t-butyl ether. This mixture was filtered, concentrated and dried to provide 2-methyl-5-benzofuranamine which was converted to its hydrochloride salt or its oxalate salt. The oxalate was prepared as follows: To a solution of 2-methyl-5-benzofuranamine in TBME (415 mL) was added a solution of oxalic acid (25.4 g) in methanol (80 mL) dropwise. The precipitate was stirred for 2 h, collected, washed with methanol/TBME and dried to provide 2-methyl-5-benzofuranamine oxalate.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
53.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]2[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][C:5]=2[CH:6]=1.C(O)C.C([O-])=O.[NH4+]>[Pd].C1COCC1>[CH3:1][C:2]1[O:3][C:4]2[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:5]=2[CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC=1OC2=C(C1)C=C(C=C2)[N+](=O)[O-]
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
53.4 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
FILTRATION
Type
FILTRATION
Details
This mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC=1OC2=C(C1)C=C(C=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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